molecular formula C8H17NO4 B8562725 (Bis(2-methoxyethyl)amino)acetic acid

(Bis(2-methoxyethyl)amino)acetic acid

Cat. No.: B8562725
M. Wt: 191.22 g/mol
InChI Key: TYLSTGOSONAJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bis(2-methoxyethyl)amino)acetic acid is a nitrogen-containing acetic acid derivative characterized by two 2-methoxyethyl groups attached to the amino moiety. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ether linkages and hydrogen-bonding capabilities of the methoxy groups.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

2-[bis(2-methoxyethyl)amino]acetic acid

InChI

InChI=1S/C8H17NO4/c1-12-5-3-9(4-6-13-2)7-8(10)11/h3-7H2,1-2H3,(H,10,11)

InChI Key

TYLSTGOSONAJDR-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Ester Derivatives

  • Methyl 2-[bis(2-methoxyethyl)amino]acetate (C₉H₁₉NO₄, MW 205.25): This ester derivative replaces the carboxylic acid group with a methyl ester. The esterification reduces polarity, increasing lipophilicity compared to the parent acid. Such derivatives are often intermediates in prodrug synthesis or peptide coupling reactions .

Hydroxyethyl vs. Methoxyethyl Substitution

  • 2-(Bis(2-hydroxyethyl)amino)acetic acid (Similarity: 0.95): Replacing methoxy with hydroxy groups enhances hydrogen-bonding capacity, improving water solubility. However, hydroxy groups may increase susceptibility to oxidation, whereas methoxy groups provide greater chemical stability .

Simpler Amino Acid Analogs

  • N,N-Dimethylglycine hydrochloride (C₄H₁₀ClNO₂, Similarity: 0.95): This compound lacks the methoxyethyl chains, resulting in a smaller molecular weight (139.58 g/mol) and higher solubility in aqueous media. The absence of ether linkages simplifies its synthesis but limits its utility in applications requiring controlled hydrophobicity .

Ether-Linked Derivatives

  • 2-(2-Methoxyethoxy)acetic acid (C₅H₁₀O₄, MW 134.13): With a single methoxyethoxy chain, this compound exhibits lower molecular complexity but retains water solubility. Its industrial applications include use as a monomer in polymer synthesis, highlighting the role of ether groups in material design .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility Key Functional Groups
(Bis(2-methoxyethyl)amino)acetic acid* C₈H₁₇NO₄ 207.23 (est.) Polar solvents Methoxyethyl, carboxylic acid
2-(Bis(2-hydroxyethyl)amino)acetic acid C₆H₁₃NO₄ 163.17 High in water Hydroxyethyl, carboxylic acid
N,N-Dimethylglycine hydrochloride C₄H₁₀ClNO₂ 139.58 Water, ethanol Methyl, carboxylic acid
2-(2-Methoxyethoxy)acetic acid C₅H₁₀O₄ 134.13 Water, ethers Methoxyethoxy, carboxylic acid

*Estimated based on structural analogs.

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